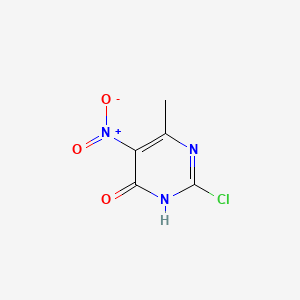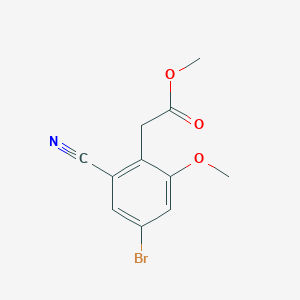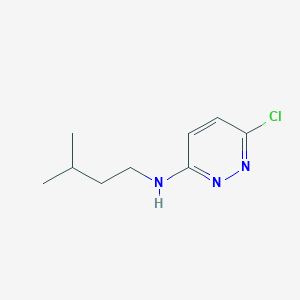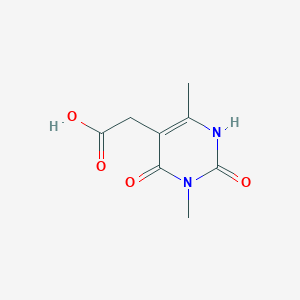
2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Overview
Description
2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position. This compound is part of the broader class of pyrimidinones, which are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one typically involves the nitration of 2-chloro-6-methylpyrimidin-4(1H)-one. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: Halogenation with chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of dihalogenated or polyhalogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the construction of more complex molecules.
Biology: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a probe in biological studies to understand cellular processes.
Medicine: The compound has shown promise in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its ability to interfere with DNA synthesis makes it a candidate for chemotherapeutic agents.
Industry: In the chemical industry, it is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one exerts its effects involves the interaction with molecular targets such as DNA and enzymes. The nitro group can act as an electrophile, forming adducts with nucleophilic sites in biomolecules, leading to inhibition of vital cellular processes.
Molecular Targets and Pathways:
DNA: Interference with DNA replication and transcription.
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
2-Chloro-6-methylpyrimidin-4(1H)-one
5-Nitropyrimidin-4(1H)-one
2-Chloro-5-nitropyrimidin-4(1H)-one
Uniqueness: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is unique due to the presence of both a chlorine and a nitro group on the pyrimidinone ring, which provides distinct reactivity and biological activity compared to its analogs.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its potential in medicine, particularly in the development of new therapeutic agents, highlights its importance in ongoing research efforts.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXOLOBSWUZOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475800 | |
| Record name | 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65224-66-0 | |
| Record name | 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1489575.png)


![6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazin-3-ol](/img/structure/B1489578.png)
![2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1489580.png)


